2-Isopropyl-5-méthyl-4-nitrosophénol

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Isopropyl-5-methyl-4-nitrosophenol has several applications in scientific research:

Analyse Biochimique

Biochemical Properties

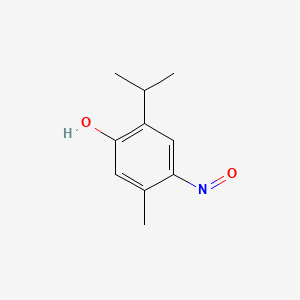

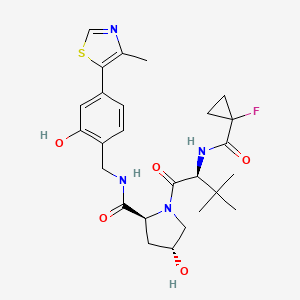

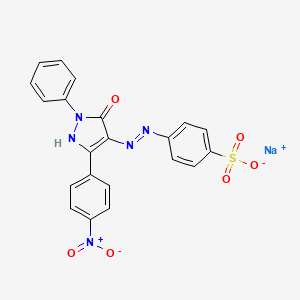

It is known that this compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 nitroso group (aromatic), and 1 aromatic hydroxyl .

Cellular Effects

It is known that thymol, a compound structurally similar to 2-Isopropyl-5-methyl-4-nitrosophenol, exhibits various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .

Molecular Mechanism

Molecular docking studies of compounds structurally similar to 2-Isopropyl-5-methyl-4-nitrosophenol have indicated that they are good inhibitors of heme oxygenase-1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methyl-4-nitrosophenol typically involves the nitration of thymol (2-isopropyl-5-methylphenol) followed by the reduction of the nitro group to a nitroso group. The reaction conditions for these steps are as follows:

Nitration of Thymol: Thymol is nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to form 2-isopropyl-5-methyl-4-nitrophenol.

Reduction to Nitrosophenol: The nitro group in 2-isopropyl-5-methyl-4-nitrophenol is reduced to a nitroso group using a reducing agent such as sodium dithionite or zinc dust in the presence of an acid.

Industrial Production Methods

Industrial production methods for 2-Isopropyl-5-methyl-4-nitrosophenol are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropyl-5-methyl-4-nitrosophenol undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitroso group can be further reduced to an amino group using strong reducing agents like lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium dithionite, zinc dust, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: 2-Isopropyl-5-methyl-4-nitrophenol.

Reduction: 2-Isopropyl-5-methyl-4-aminophenol.

Substitution: Various halogenated, nitrated, and sulfonated derivatives of 2-Isopropyl-5-methyl-4-nitrosophenol.

Mécanisme D'action

The mechanism of action of 2-Isopropyl-5-methyl-4-nitrosophenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isopropyl-5-methyl-4-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.

2,6-Dimethyl-4-nitrosophenol: Similar structure with different alkyl substituents.

3-Methyl-4-nitrosophenol: Similar structure with different alkyl substituents.

Uniqueness

2-Isopropyl-5-methyl-4-nitrosophenol is unique due to its specific combination of isopropyl and methyl groups along with the nitroso group, which imparts distinct chemical properties and biological activities compared to its analogs .

Propriétés

IUPAC Name |

5-methyl-4-nitroso-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVCMSSJMLGWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062350 | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-54-7 | |

| Record name | 5-Methyl-2-(1-methylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrosothymol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

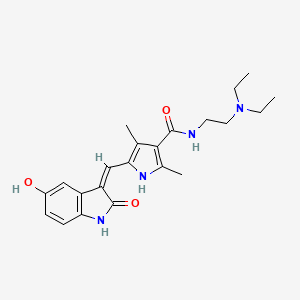

Q1: How does Poloxime interact with its target, Plk1, and what are the downstream effects?

A: Poloxime targets the Polo-box domain (PBD) of Plk1, a critical regulator of mitosis. [, ] Specifically, it binds to the phosphoserine/phosphothreonine recognition site within the PBD. [] This interaction disrupts the binding of Plk1 to its phosphorylated substrates, effectively inhibiting its function. [] As Plk1 plays a crucial role in various stages of mitosis, inhibiting its activity can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. []

Q2: Can you elaborate on the structural features of Poloxime that enable its interaction with Plk1?

A: Crystallographic studies reveal that Poloxime occupies the same binding pocket as phosphoserine/phosphothreonine within the Plk1 PBD. [] This suggests that Poloxime acts as a "phosphate mimic," competing with phosphorylated substrates for binding. [] A conserved water bridge and a cation-π interaction contribute to its binding affinity, enabling it to effectively displace phosphopeptides. []

Q3: What is known about the Structure-Activity Relationship (SAR) of Poloxime and its analogs?

A: While specific SAR studies are not extensively detailed in the provided research, it is known that Thymoquinone, a natural compound structurally similar to Poloxime, also exhibits inhibitory activity against Plk1. [, ] Both compounds share a common binding mode within the Plk1 PBD, suggesting that their core structural features are essential for activity. [] Further research exploring modifications to these core structures could unveil derivatives with enhanced potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)